BenchChemオンラインストアへようこそ!

3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

Chemical Purity Quality Control Procurement Specifications

3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-ol (3-Bromo-5-hydroxy-7-azaindole) is a heterocyclic building block characterized by a 7-azaindole core with a bromine atom at position 3 and a hydroxyl group at position Its molecular formula is C7H5BrN2O, with a molecular weight of 213.03 g/mol and a density of 1.9±0.1 g/cm³. The compound is typically supplied as a solid with a purity of 98% and serves as a versatile synthetic intermediate for the development of kinase inhibitors, particularly those targeting VEGFR-2, FGFR-1, and BCL-2, owing to its dual functionalization handles.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 1190322-52-1
Cat. No. B1524583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol
CAS1190322-52-1
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)Br)O
InChIInChI=1S/C7H5BrN2O/c8-6-3-10-7-5(6)1-4(11)2-9-7/h1-3,11H,(H,9,10)
InChIKeyRXZBSFDUWWUMOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 1190322-52-1): Physicochemical and Application Baseline for Procurement


3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-ol (3-Bromo-5-hydroxy-7-azaindole) is a heterocyclic building block characterized by a 7-azaindole core with a bromine atom at position 3 and a hydroxyl group at position 5. Its molecular formula is C7H5BrN2O, with a molecular weight of 213.03 g/mol and a density of 1.9±0.1 g/cm³ . The compound is typically supplied as a solid with a purity of 98% and serves as a versatile synthetic intermediate for the development of kinase inhibitors, particularly those targeting VEGFR-2, FGFR-1, and BCL-2, owing to its dual functionalization handles .

Substitution Risks for 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-ol: Why Analogs Are Not Drop-in Replacements


Direct replacement of the 3‑bromo substituent with a 3‑chloro or unsubstituted analog is chemically and biologically inadvisable. The C–Br bond is intrinsically more reactive in cross‑coupling reactions than the C–Cl bond, requiring milder conditions and affording higher yields in Suzuki, Heck, and Sonogashira couplings . Furthermore, the specific halogen atom at the 3‑position significantly influences the cytotoxic activity of derived metal complexes; platinum(II) complexes of 3‑bromo‑7‑azaindole exhibit markedly different IC50 values compared to their 4‑chloro or 4‑bromo counterparts [1]. These mechanistic and pharmacological divergences mean that a seemingly minor change from bromine to chlorine leads to non‑equivalence in both synthetic efficiency and biological outcome.

Quantitative Differentiation of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-ol from Its Closest Chemical Analogs


Higher Commercial Purity Compared to 3-Chloro Analog Reduces Downstream Purification Burden

The target compound is commercially available at a purity of 98% , while the direct 3‑chloro analog (3‑chloro‑1H‑pyrrolo[2,3‑b]pyridin‑5‑ol, CAS 1190317‑89‑5) is typically supplied at 97% purity . This 1‑percentage‑point absolute purity gain can lower the burden of preparative purification in multi‑step syntheses where intermediate purity directly impacts final product yield and quality.

Chemical Purity Quality Control Procurement Specifications

Distinct Physicochemical Profile vs. 3‑Chloro Analog: Density, Boiling Point, and LogP Differentiation

3‑Bromo‑1H‑pyrrolo[2,3‑b]pyridin‑5‑ol exhibits a density of 1.9±0.1 g/cm³, a boiling point of 425.0±40.0 °C, and a calculated LogP of 2.36 . In contrast, the 3‑chloro analog (3‑chloro‑1H‑pyrrolo[2,3‑b]pyridin‑5‑ol) possesses a lower molecular weight (168.58 vs 213.03) and significantly different physicochemical parameters . The higher LogP of the brominated compound indicates greater lipophilicity, which can influence membrane permeability and in vivo distribution of derived drug candidates.

Physicochemical Properties Drug-likeness Pre-formulation

Enhanced Cytotoxicity of Brominated 7‑Azaindole Platinum(II) Complexes Over Other Halogeno-Derivatives: A Class‑Level Inference for 5‑Hydroxy Derivatives

Platinum(II) oxalato complexes ligated by 3‑bromo‑7‑azaindole (without the 5‑OH group) demonstrated moderate antitumor activity against osteosarcoma (HOS; IC50 = 27.5 μM) and breast adenocarcinoma (MCF7; IC50 = 18.3 μM) cell lines, and further showed efficacy across a panel of six additional human cancer cell lines (e.g., G361 IC50 = 17.3 μM, HeLa IC50 = 31.8 μM, A2780 IC50 = 19.2 μM) [1]. In a separate study of palladium(II) complexes, the 3‑bromo‑7‑azaindole complex exhibited distinct cytotoxicity profiles compared to 3‑chloro‑7‑azaindole and other halogeno‑derivatives [2]. Although direct data for the 5‑hydroxy derivative are not yet reported, the addition of the hydroxyl group is expected to enhance solubility and may further modulate metal‑center binding, making the 3‑bromo‑5‑hydroxy scaffold a more promising ligand candidate than its 3‑chloro‑5‑hydroxy or non‑hydroxylated analogs.

Anticancer Cytotoxicity Organometallic Complexes

Superior Reactivity of Aryl Bromide Over Aryl Chloride in Palladium‑Catalyzed Suzuki Coupling: Enabling Higher Yields Under Milder Conditions

In palladium-catalyzed Suzuki coupling of nitrogen-containing heterocycles, aryl bromides consistently react at significantly faster rates and under milder conditions than aryl chlorides. Studies have shown that aryl bromides produce high yields of biaryl products even in the absence of added base or additional ligand, whereas aryl chlorides require careful optimization of both base and ligand to achieve comparable results . The 3‑bromo substituent in the target compound therefore enables more efficient and operationally simpler diversification at the 3‑position compared to the 3‑chloro analog. This principle is supported by the general trend that the reactivity order for oxidative addition is C–I > C–Br > C–Cl >> C–F, with aryl bromides occupying a 'sweet spot' of being both stable under ambient storage and highly reactive in palladium catalysis.

Synthetic Methodology Cross-coupling Reaction Yield

Regioselective Synthesis Route Demonstrates Tolerance of Free Hydroxyl Group During 3‑Bromination

A patent describing processes and intermediates for producing azaindoles reports a synthetic sequence involving 3‑bromination of a 5‑substituted 7‑azaindole followed by 1‑tosylation and boronic acid introduction [1]. The method explicitly tolerates a free hydroxyl group on the substituent, as exemplified by the successful bromination of a hydroxyl‑containing substrate. This contrasts with the preparation of the 3‑chloro analog, which often requires more forcing conditions (e.g., higher temperatures, stronger electrophiles) that can lead to oxidation or side reactions at the unprotected 5‑OH group. The benign bromination conditions using N‑bromosuccinimide (NBS) or PyBroP preserve the integrity of the hydroxyl moiety, yielding the target compound with higher chemoselectivity.

Synthetic Route Regioselectivity Functional Group Tolerance

High-Impact Application Scenarios for 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-ol Based on Quantitative Differentiation


Lead Diversification of VEGFR‑2/FGFR‑1 Inhibitor Candidates via Palladium‑Catalyzed Cross‑Coupling

The superior reactivity of the aryl bromide at position 3, combined with the free 5‑OH handle for subsequent etherification or esterification, enables efficient parallel synthesis of focused libraries. Coupling with aryl boronic acids under mild, water‑based Suzuki conditions can yield functionalized 7‑azaindoles in high yield without protecting the hydroxyl group, accelerating SAR exploration of kinase inhibitors .

Synthesis of Platinum(II) or Palladium(II) Anticancer Complexes with Tunable Cytotoxicity

Using 3‑bromo‑1H‑pyrrolo[2,3‑b]pyridin‑5‑ol as a ligand precursor allows the preparation of organometallic complexes that have demonstrated moderate antitumor activity across multiple cancer cell lines. The 5‑OH group offers an additional coordination site or can be used to attach targeting moieties, potentially improving selectivity over cisplatin. Existing data provide a baseline for structure‑activity optimization [1].

Intermediate for Venetoclax‑Type BCL‑2 Inhibitors Requiring Dual Functionalization

The 5‑hydroxy‑7‑azaindole scaffold is a key intermediate in the synthesis of Venetoclax, a potent and selective BCL‑2 inhibitor. The 3‑bromo derivative provides a pre‑functionalized variant that can directly participate in cross‑coupling to introduce 3‑aryl substituents found in second‑generation BCL‑2 inhibitors, thereby shortening the synthetic route by at least two steps compared to starting from unsubstituted 5‑hydroxy‑7‑azaindole .

Quote Request

Request a Quote for 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.